(R)-Ethyl 3-amino-2-methylpropanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
ethyl (2R)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
XBEVGFLLWVWHCF-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)CN |
Canonical SMILES |
CCOC(=O)C(C)CN |
Origin of Product |
United States |
Significance of β Amino Acid Derivatives in Chiral Chemistry
β-Amino acids and their derivatives are of substantial importance in the field of chiral chemistry, primarily due to their utility in the development of novel therapeutic agents and other biologically active molecules. Unlike their α-amino acid counterparts, which are the fundamental components of natural proteins, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This structural difference imparts unique conformational properties and, crucially, enhanced stability against enzymatic degradation.
Synthetic peptides and other molecules that incorporate β-amino acid derivatives often exhibit increased potency and a longer duration of action because they are less susceptible to cleavage by proteases in the body. This resistance to metabolic breakdown is a highly desirable trait in drug design. Consequently, β-amino acid derivatives are vital building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles. Their applications are extensive, serving as key intermediates in the synthesis of a wide array of pharmaceutical and agrochemical products.
Stereochemical Importance of R Ethyl 3 Amino 2 Methylpropanoate As a Chiral Building Block
Enantioselective Synthesis Approaches
Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is paramount. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic precursor. The primary strategies employed include asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, and the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct a stereoselective transformation. researchgate.net These approaches are fundamental to producing optically pure compounds required for various applications, including the synthesis of biologically active molecules. wiley-vch.de
Asymmetric catalysis has emerged as one of the most efficient and practical methods for constructing chiral compounds. wiley-vch.de This field leverages chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), to create stereogenic centers with high fidelity. researchgate.net The development of novel catalytic systems continues to expand the scope and efficiency of synthesizing enantiomerically pure amino acids and their derivatives.
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds from prochiral olefins, ketones, and imines. wiley-vch.de Rhodium and Ruthenium-based catalysts are particularly prominent in this area.
Rhodium (Rh) Catalysis: Rhodium complexes with chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of various substrates. For instance, the Rh-TangPhos catalyst has been successfully used in the hydrogenation of N-aryl β-enamino esters, achieving high conversions and enantiomeric excess (ee) values up to 96.3%. nih.gov The mechanism of rhodium-catalyzed hydrogenation has been extensively studied, with early work focusing on α-dehydroamino acid derivatives. wiley-vch.de Modern advancements have broadened the substrate scope, providing access to a wide range of chiral amine derivatives. researchgate.netnih.gov A highly efficient Rh-catalyzed asymmetric hydrogenation of 3-amino-4-alkyl/aryl disubstituted maleimides has been developed using axially chiral biaryl diphosphine ligands, affording chiral succinimides with up to 99% yield and 99% ee. nih.gov
Ruthenium (Ru) Catalysis: Ruthenium catalysts, often combined with chiral NNP ligands derived from cinchona alkaloids, have demonstrated exceptional performance in the asymmetric hydrogenation of ketones. nih.gov These reactions can produce valuable chiral alcohols, which are precursors to chiral amines, with extremely high enantioselectivities, sometimes reaching up to 99.9% ee. nih.gov While the catalytic activity might differ from other metals like iridium, the high enantioselectivity is a significant advantage, particularly for challenging substrates like heteroaromatic ketones. nih.gov
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rh-TangPhos | N-aryl β-enamino esters | Up to 96.3% | nih.gov |
| Rh-BridgePhos | Disubstituted maleimides | Up to 99% | nih.gov |
| Ru-NNP Ligand | Aromatic/Heteroaromatic Ketones | Up to 99.9% | nih.gov |
Palladium-catalyzed reactions are versatile tools for forming carbon-carbon and carbon-heteroatom bonds. The α-arylation of esters and protected amino acids using palladium catalysts provides a direct route to precursors for more complex molecules. sci-hub.se This transformation typically proceeds through a mechanism involving the oxidative addition of an aryl halide to the palladium center, followed by the formation of an arylpalladium enolate complex and subsequent reductive elimination to yield the α-arylated product. sci-hub.se
The choice of ligand is crucial for the success of these reactions. For instance, the use of P(t-Bu)3 as a ligand has been shown to be effective for the coupling of esters, including those with branching at the β-position, and for the construction of quaternary carbon centers. sci-hub.se High yields have been obtained for the reaction of various aryl bromides with esters like ethyl 3-methylbutyrate and N,N-dimethylglycinate. sci-hub.se Additionally, methyl 2-(nitrogen-heteroaryl)propanoates have been synthesized via the palladium-catalyzed reaction of heteroaryl halides with silyl (B83357) ketene (B1206846) acetals. researchgate.net
| Catalyst/Ligand | Substrate 1 | Substrate 2 | Product Type | Reference |
|---|---|---|---|---|
| Pd(dba)2 / P(t-Bu)3 | Ethyl 3-methylbutyrate | Aryl bromide | α-Arylated ester | sci-hub.se |
| Pd(dba)2 / P(t-Bu)3 | Methyl isobutyrate | 4-Bromo-t-butylbenzene | Quaternary α-Arylated ester | sci-hub.se |
| Palladium Catalyst | Heteroaryl halide | (E)-1-Methoxy-1-trimethylsiloxypropene | Methyl 2-(heteroaryl)propanoate | researchgate.net |
Copper catalysis offers an inexpensive and efficient alternative for various organic transformations. researchgate.net A significant application is the catalytic asymmetric alkynylation of α-imino esters using a chiral Cu(I) complex. nih.gov This method provides direct access to enantiomerically enriched β,γ-alkynyl α-amino acid derivatives under mild conditions, which are versatile intermediates for a wide range of optically active α-amino acids. nih.gov Good yields and high enantiomeric excess have been achieved for a variety of terminal alkynes. nih.gov
Copper catalysts are also employed in multicomponent reactions to construct complex nitrogen-containing heterocycles. nih.gov For example, copper(II) acetylacetonate (B107027) can catalyze the intramolecular Buchner reaction of specific diazoacetamides, demonstrating chemoselectivity that is often superior to rhodium or ruthenium catalysts under certain conditions. researchgate.net
| Catalyst System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Cu(I) Complex | Asymmetric alkynylation of α-imino ester | β,γ-Alkynyl α-amino acid derivatives | Good | Up to 91% | nih.gov |
| Copper(II) acetylacetonate | Intramolecular Buchner reaction | Cyclohepta[c]pyrrolones | Moderate to Excellent | N/A | researchgate.net |
Organocatalysis using chiral aldehydes represents a powerful strategy for the direct asymmetric functionalization of amino acids without the need for N-protection. nih.govfrontiersin.org Chiral BINOL-derived aldehydes can effectively catalyze the α-substitution reactions of amino acid esters with various electrophiles, including aryl, allyl, and benzyl (B1604629) halides. nih.govchemrxiv.orgsemanticscholar.orgrsc.org
These reactions often proceed through the formation of a Schiff base between the amino ester and the chiral aldehyde catalyst, which then activates the α-C–H bond. frontiersin.org For certain transformations, such as allylation and benzylation, the addition of a Lewis acid like ZnCl₂ can significantly improve reaction efficiency. nih.govrsc.org This approach yields α,α-disubstituted α-amino acids in moderate to high yields with good to excellent enantioselectivities. nih.govsemanticscholar.org
| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Aldehyde CA-1 | α-Arylation of N-unprotected amino esters | Moderate to High | Good to Excellent | nih.govchemrxiv.org |
| Chiral Aldehyde CA-15 / ZnCl₂ | α-Allylation of N-unprotected amino esters | Moderate to Good | Good to Excellent | nih.gov |
| Chiral Aldehyde CA-15 / ZnCl₂ | α-Benzylation of N-unprotected amino esters | Moderate to Good | Good to Excellent | nih.gov |
The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
A prominent example is the use of chiral Ni(II) complexes of Schiff bases formed from glycine (B1666218) and a chiral ligand, often derived from proline. nih.govnih.gov This methodology allows for the highly stereocontrolled alkylation of the glycine moiety. The rigid, planar structure of the Ni(II) complex effectively shields one face of the glycine-derived enolate, leading to a highly diastereoselective reaction with an electrophile. mdpi.com
This strategy has been successfully applied to Michael addition reactions. For instance, the addition of the chiral Ni(II) complex of a glycine Schiff base to α,β-unsaturated acceptors, such as 3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones, provides a general method for the efficient preparation of β-substituted pyroglutamic acids. nih.gov After the key addition step, the complex is disassembled, typically under acidic conditions, to release the desired amino acid product and allow for the recovery of the chiral ligand. nih.govmdpi.com
| Chiral Auxiliary System | Reaction Type | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Ni(II) complex of Glycine-Schiff Base | Michael Addition | Topographically controlled stereoselectivity | β-Substituted pyroglutamic acids | nih.gov |
| Ni(II) complex of Glycine-Schiff Base | Alkylation | High diastereoselectivity | Tailor-made α-amino acids | nih.govmdpi.com |
Enzymatic and Biocatalytic Synthesis Routes
The quest for greener and more selective chemical processes has propelled the use of enzymes and biocatalysts in the synthesis of chiral molecules like this compound. These biological systems offer high stereoselectivity under mild reaction conditions.
Enzyme-Catalyzed Reactions (e.g., Enoate Reductases, Amidase, Esterase)
Enzymes provide a powerful toolkit for asymmetric synthesis. Enoate reductases (EREDs), belonging to the 'Old Yellow Enzyme' (OYE) family, are particularly effective for establishing chirality through the stereoselective reduction of a carbon-carbon double bond. nih.govresearchgate.net While direct enzymatic synthesis of this compound is a specific application, the principles are well-established through the synthesis of structurally related chiral building blocks. For instance, EREDs have been successfully used in the asymmetric bioreduction of methyl 2-hydroxymethylacrylate derivatives to produce the corresponding (R)-configurated methyl 3-hydroxy-2-methylpropionate products with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.net The choice of enzyme and substrate, including the protective group on a hydroxyl function, can significantly impact the reaction rate, though it may have little influence on the high stereoselectivity observed. researchgate.net
Amidases and esterases are other classes of enzymes crucial for chiral synthesis, primarily through the kinetic resolution of racemic mixtures. nih.govmdpi.com Amidases, or amidohydrolases, catalyze the hydrolysis of non-peptide amide bonds to the corresponding carboxylic acids. nih.gov Their enantio- and stereo-selective properties are harnessed to produce optically pure amides and their derivatives. nih.gov Similarly, esterases, such as lipases, are widely employed in the enantioselective hydrolysis of racemic esters. In a typical kinetic resolution, one enantiomer of the racemic ester is selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high optical purity. mdpi.com For example, lipase (B570770) PS-catalyzed hydrolysis has been effectively used for the kinetic resolution of various 3-amino-3-phenylpropanoate esters. mdpi.com
Bioreduction Techniques (e.g., C=C-Bond Reduction)
Bioreduction, particularly the asymmetric reduction of C=C bonds in α,β-unsaturated esters, stands out as a key technique for producing chiral synthons. This transformation is catalyzed by enoate reductases (EREDs), which utilize a flavin mononucleotide (FMN) cofactor to transfer hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the activated double bond. nih.govresearchgate.net
The synthesis of important chiral building blocks is often achieved through the stereoselective bioreduction catalyzed by EREDs. researchgate.net The process involves selecting an appropriate ERED that exhibits high selectivity for the desired enantiomer. While wild-type enzymes may show a preference for one enantiomer (e.g., (S)-selectivity), protein engineering can be employed to alter and even invert the stereoselectivity to produce the desired (R)-enantiomer. nih.gov For example, variants of the ERED YqjM have been engineered to generate the opposite enantiomeric products compared to the wild-type enzyme for substrates like methyl 3-hydroxy-2-methylpropanoate. nih.gov The reaction's success depends on optimizing parameters such as the choice of enzyme, substrate concentration, and the system for regenerating the nicotinamide cofactor. nih.gov
Table 1: Examples of Bioreduction for Chiral Synthon Synthesis
| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |
| Methyl 2-hydroxymethylacrylate derivatives | Enoate Reductases (OYE family) | (R)-methyl 3-hydroxy-2-methylpropionate | Up to >99% | researchgate.net |
| 3-methylcyclohex-2-enone | YqjM variants (C26G, C26D/I69T) | (R)-3-methylcyclohexan-1-one | High (stereocomplementary to WT) | nih.gov |
Racemic Synthesis and Subsequent Resolution
A common and practical approach to obtaining enantiopure compounds involves the initial synthesis of a racemic mixture, followed by a resolution step to separate the desired enantiomer.
Michael Addition Reactions to α,β-Unsaturated Esters
The synthesis of the racemic backbone of β-amino esters like ethyl 3-amino-2-methylpropanoate is frequently achieved via a Michael addition reaction. organic-chemistry.orgresearchgate.net This reaction involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org For the target molecule, this typically entails the addition of an amine source, such as ammonia, to an ethyl 2-methylpropenoate derivative (ethyl methacrylate).
The Michael addition is a thermodynamically controlled process, making it a robust method for forming carbon-nitrogen bonds. organic-chemistry.org The reaction can be catalyzed by acids or bases. While numerous variations exist for complex molecules, the fundamental transformation for synthesizing β-amino esters involves the direct addition of an amine to the activated olefin. researchgate.netchemrxiv.org For instance, the synthesis of related compounds like ethyl 3-(pyridin-2-ylamino) propanoate is achieved by the addition of 2-aminopyridine (B139424) to ethyl acrylate, demonstrating the viability of this pathway. google.com
Optimization of Reaction Conditions and Yields (e.g., Microwave Irradiation)
To improve the efficiency of racemic synthesis, modern techniques such as microwave irradiation are often employed. nih.gov Microwave-assisted organic synthesis (MAOS) has gained popularity due to its ability to significantly reduce reaction times, often from hours to minutes, and in some cases, increase chemical yields. nih.govresearchgate.net
In the context of Michael additions for synthesizing β-amino acid esters, microwave irradiation has been shown to accelerate reaction rates. researchgate.net This technique can be particularly beneficial for reactions that are sluggish under conventional heating. researchgate.net The optimization process involves adjusting parameters such as temperature, reaction time, and catalyst concentration to maximize the yield and purity of the racemic product before proceeding to the resolution step. nih.govresearchgate.net The use of microwave heating is also considered a tenet of green chemistry as it can reduce energy consumption and sometimes allow for solvent-free reaction conditions. nih.govresearchgate.net
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Michael-type Reactions
| Reaction Type | Conditions | Key Advantages of Microwave Irradiation | Reference |
| Rodionov Reaction (synthesis of β-amino acid esters) | Solvent-free | Accelerated reaction rates | researchgate.net |
| General Organic Synthesis | Various | Short reaction times, higher yields, lower energy consumption | nih.gov |
| Synthesis of Pyridine Derivatives | Multicomponent reaction | Good yield, short time, easy work-up | researchgate.net |
Conventional Chiral Resolution Methods
Once the racemic ethyl 3-amino-2-methylpropanoate is synthesized, the enantiomers must be separated. Conventional chiral resolution is a cornerstone of producing enantiomerically pure substances. tcichemicals.comnih.gov Two primary methods are classical chemical resolution and enzymatic kinetic resolution.
Classical Chemical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. tcichemicals.com Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like crystallization or chromatography. Afterward, the resolving agent is removed to yield the separated enantiomers. This method, while effective, theoretically limits the yield of the desired enantiomer to 50%. tcichemicals.com
Enzymatic Kinetic Resolution: A highly efficient and widely used method is enzymatic kinetic resolution, often employing hydrolases like lipases or esterases. mdpi.com In this process, the racemic ester is treated with an enzyme that selectively catalyzes the hydrolysis of one enantiomer into its corresponding carboxylic acid. For example, the hydrolysis of racemic fluorinated 3-arylcarboxylic acid ethyl esters using esterases resulted in the formation of the (S)-carboxylic acid, leaving the unreacted (R)-ester with high enantiomeric purity. researchgate.net This leaves the other enantiomer—in this case, the desired (R)-ester—unreacted and in a highly enriched form. The resulting acid and unreacted ester can then be easily separated. Lipase-catalyzed hydrolysis in an organic solvent with a controlled amount of water is a well-established protocol for resolving β-amino esters. mdpi.com
Derivatization and Chemical Transformations of R Ethyl 3 Amino 2 Methylpropanoate
Chemical Reactivity of the Amino Ester Moiety
The chemical behavior of (R)-Ethyl 3-amino-2-methylpropanoate is dictated by the interplay of its nucleophilic amino group and the electrophilic carbonyl of the ester. These two centers can react independently or in concert to yield a diverse array of products.
Oxidation Reactions
Oxidation of the primary amino group, particularly after protection (e.g., as a carbamate), could potentially lead to the formation of N-oxygenated products or, under harsher conditions, cleavage of the C-N bond. More commonly, the amino group is first converted to other functionalities that are then oxidized. For instance, while not a direct oxidation of the amine, the corresponding alcohol obtained from ester reduction can be oxidized to an aldehyde.
Reduction Reactions (of the ester group)
The ester group of this compound can be readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the ethyl ester to a 2-methyl-3-aminopropanol derivative. orgsyn.orgmasterorganicchemistry.comyoutube.com This reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).
The resulting amino alcohol, (R)-3-amino-2-methylpropan-1-ol, is itself a valuable chiral building block for further synthetic applications. nih.gov The general transformation is illustrated below:
Table 1: Representative Reduction of β-Amino Esters This table presents a general reaction scheme for the reduction of β-amino esters based on established chemical principles.
| Reactant | Reagent | Product | General Yield Range |
| This compound | Lithium Aluminum Hydride (LiAlH₄) in THF | (R)-3-amino-2-methylpropan-1-ol | High |
Note: The yield is based on typical reductions of amino acid esters. orgsyn.org
Nucleophilic Substitution Reactions (of the amino group)
The primary amino group in this compound is nucleophilic and readily undergoes substitution reactions with various electrophiles. Common transformations include acylation and alkylation.
Acylation: The amino group can be acylated using acid chlorides, anhydrides, or other acylating agents to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield (R)-Ethyl 3-acetamido-2-methylpropanoate. This reaction is fundamental for the introduction of protecting groups or for building more complex molecular architectures. A related compound, Ethyl 3-(N-butylacetamido)propanoate, is a known insect repellent, highlighting the utility of such derivatives. google.com
Alkylation and Arylation: The nitrogen atom can also be alkylated or arylated. While direct alkylation can sometimes lead to over-alkylation, reductive amination is a more controlled method for producing secondary amines. Furthermore, the amino group can participate in metal-catalyzed cross-coupling reactions. For instance, a similar compound, ethyl 3-aminopropanoate, can be arylated with 2-aminopyridine (B139424) in the presence of a trifluoromethanesulfonic acid catalyst to yield ethyl 3-(pyridin-2-ylamino)propanoate. rsc.org This type of reaction demonstrates the potential for creating C-N bonds with aryl partners.
Table 2: Examples of Nucleophilic Substitution on β-Amino Esters This table provides examples of nucleophilic substitution reactions on compounds analogous to this compound.
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
| Ethyl 3-aminopropanoate | 2-Aminopyridine, Trifluoromethanesulfonic acid | Ethyl 3-(pyridin-2-ylamino)propanoate | Arylation | rsc.org |
| Ethyl 3-aminopropanoate | Butyl group and Acetyl group | Ethyl 3-(N-butylacetamido)propanoate | Alkylation & Acylation | google.com |
Strategies for Further Functionalization
The bifunctional nature of this compound makes it an excellent substrate for the synthesis of various heterocyclic compounds through cyclization reactions.
One of the most prominent applications is in the synthesis of dihydropyrimidinones and related structures through reactions that resemble the Biginelli reaction. Although the classical Biginelli reaction involves a β-ketoester, an aldehyde, and urea (B33335) or thiourea, β-amino esters can be used as precursors to key intermediates in similar multicomponent reactions. For example, β-amino esters can react with isocyanates or isothiocyanates to form N-substituted ureas or thioureas in situ, which can then cyclize with an appropriate third component. The synthesis of pyrimidinone-containing bisheteroarenes has been achieved using substituted methyl acrylates and nitrogen-containing precursors like amidines or thiourea. mdpi.com
Another important cyclization strategy involves the intramolecular reaction between the amino group and the ester carbonyl, or derivatives thereof, to form lactams. While direct cyclization is challenging, activation of the ester or modification of the amino group can facilitate this process.
The combination of the nucleophilic amine and the enolizable ester allows for the construction of piperidinone rings. These reactions often involve the initial formation of an amide, followed by an intramolecular cyclization.
Table 3: Heterocyclic Systems Derived from β-Amino Ester Analogs This table showcases heterocyclic structures that can be synthesized from β-amino ester precursors.
| Precursor Type | Reaction Type | Heterocyclic Product | General Approach | Reference |
| Ethyl Acrylate & Amines | Michael Addition/Cyclization | Pyrimidinones | Reaction with amidines or thiourea | mdpi.com |
| β-Amino Ester | Multicomponent Reaction | Dihydropyrimidinones | In situ formation of urea derivatives followed by cyclization | |
| Ethyl 3-aminopropanoate | Arylation/Further Cyclization | Pyridinyl-substituted heterocycles | Initial C-N bond formation followed by intramolecular reactions | rsc.org |
Applications of R Ethyl 3 Amino 2 Methylpropanoate As a Chiral Building Block
Role in the Synthesis of Complex Organic Molecules
Chiral β-amino acid derivatives like (R)-Ethyl 3-amino-2-methylpropanoate are instrumental in constructing complex organic molecules with significant biological activity. While β-amino acids are rare in nature, they are key components in a variety of pharmacologically important compounds. mit.edu For instance, β-amino-α-hydroxy acids serve as precursors for the synthesis of potent anti-tumor agents like taxol and immune system modifiers such as bestatin. mit.edu The defined stereochemistry at the C2 methyl-substituted carbon of this compound makes it an attractive starting material for introducing chirality into these larger, more complex structures. Its utility extends to the synthesis of β-lactams, a critical class of antibiotics. mit.edu The ability to build upon this chiral scaffold allows for the development of new classes of medicinal molecules. mit.edu
| Molecule Type | Significance | Role of β-Amino Acid Precursor |
| Taxol (and derivatives) | Anti-tumor agent | Forms part of the crucial side chain responsible for bioactivity. mit.edu |
| Bestatin | Immune system modifier | Provides the core amino acid structure. mit.edu |
| β-Lactams | Antibiotics (e.g., penicillin, cephalosporins) | Serves as the key cyclic amine structural unit. mit.edu |
Contributions to the Synthesis of Amino Acid Derivatives and Peptides
This compound is a precursor for synthesizing non-natural amino acid derivatives and peptides with unique properties. Peptides composed of β-amino acids (β-peptides) exhibit remarkable resistance to enzymatic degradation by proteases, a significant advantage over natural α-peptides which are readily digested. mit.edu This stability makes β-peptides promising candidates for therapeutic applications, as they can have a longer duration of action in the body. mit.edu
Research has shown that β-peptides can fold into stable secondary structures, such as helices and sheets, much like α-peptides. mit.edu This ability to form well-defined three-dimensional shapes is essential for biological function, opening the door to creating novel folded polymers (foldamers) with tailored functions. The synthesis of such peptides often begins with chiral β-amino acid esters, which are coupled together to form the peptide backbone. The direct synthesis of α-amino acid derivatives has also been a significant area of research, highlighting the importance of efficient methods to create these fundamental building blocks of life. nih.gov
Utilization in the Production of Specialty Chemicals
Beyond pharmaceuticals, the principles of using chiral building blocks like this compound extend to the production of various specialty chemicals. Chiral amino alcohols, for example, are another class of valuable, non-heterocyclic building blocks used in asymmetric synthesis. tcichemicals.com The conversion of amino acid esters to amino alcohols is a common synthetic transformation. These chiral amino alcohols can then be used as ligands for metal catalysts in asymmetric reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction.
The synthesis of various amino acid derivatives is a key focus in organic chemistry, aimed at creating molecules for life sciences and as intermediates for functional materials. rsc.org For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been developed, which is an intermediate for other complex molecules. nih.gov Similarly, derivatives like ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate are synthesized as part of the development pathway for compounds like oral anticoagulants. researchgate.net These examples underscore the role of amino acid esters as versatile intermediates in the synthesis of a wide range of specialty organic compounds.
Analytical Methods for Enantiomeric Purity and Characterization of R Ethyl 3 Amino 2 Methylpropanoate
Chromatographic Techniques for Enantiomer Separation
Chromatography is a cornerstone for the separation of chiral molecules. By utilizing chiral stationary phases (CSPs) or chiral additives in the mobile phase, enantiomers that are physically and chemically identical in an achiral environment can be resolved.
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantiomeric separation of chiral compounds, including β-amino acid esters. yakhak.orgnih.gov The method's success hinges on the selection of an appropriate chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. yakhak.org
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective for resolving chiral amines and amino acid esters. yakhak.orgresearchgate.net For the separation of compounds similar to Ethyl 3-amino-2-methylpropanoate, derivatization is often employed to introduce a chromophore, enhancing UV detection and potentially improving chiral recognition. yakhak.orgoup.com A common derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which allows for sensitive detection under both UV and fluorescence detectors. researchgate.net
Research on β-amino acids and their esters has shown that the pH of the mobile phase is a critical parameter for achieving chiral recognition and separation on certain columns, such as crown ether-based CSPs. tandfonline.com For instance, lowering the pH to around 2 or less can shift the retention mechanism from a non-enantioselective hydrophobic interaction to a selective complex formation, enabling enantioseparation. tandfonline.com Adjusting column temperature to sub-ambient levels can also increase retention and enhance the resolution of enantiomers. tandfonline.com
The general approach involves:
Column Selection: Choosing a suitable CSP, with polysaccharide derivatives (e.g., Chiralpak® series) and macrocyclic antibiotic-based phases (e.g., Chirobiotic™ series) being common choices. researchgate.netu-szeged.hu
Mobile Phase Optimization: Adjusting the composition of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as 2-propanol or ethanol, to achieve optimal separation. yakhak.org
Derivatization (if necessary): Reacting the analyte with a chiral or achiral derivatizing agent to improve detectability and/or separation. yakhak.orgresearchgate.net
Table 1: Examples of HPLC Conditions for Chiral Separation of Amino Acid Esters This table presents findings from studies on compounds structurally related to (R)-Ethyl 3-amino-2-methylpropanoate, illustrating common analytical approaches.
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Key Finding | Reference |
|---|---|---|---|---|
| Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | NBD-derivatized α-amino acid ethyl esters | 20% 2-propanol/hexane | Demonstrated superior performance for resolving α-amino acid esters compared to other CSPs. | yakhak.orgresearchgate.net |
| Daicel Crownpak CR (+) | β-amino-3-pyridylpropionic acid ethyl ester | Perchloric acid solution (pH adjusted) | Baseline resolution was achieved at pH 1 and ~7°C. Enantioselectivity was highly dependent on pH. | tandfonline.com |
| Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) | NBD-derivatized chiral amines | 20% 2-propanol/hexane | Showed high enantioselectivity for chiral amines. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) on Chiral Stationary Phases
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another robust method for the enantioselective analysis of volatile chiral compounds. For non-volatile analytes like amino acid esters, derivatization is a mandatory step to increase their volatility and thermal stability. nih.govresearchgate.net
The process typically involves a two-step derivatization. First, the amino group is acylated, often with trifluoroacetic anhydride (B1165640) (TFAA), and the carboxylic acid group is esterified. nih.gov Alternatively, reagents like alkyl chloroformates can be used to derivatize the amino group. nih.gov The resulting volatile diastereomers are then separated on a chiral capillary column. nih.gov
Commonly used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz For example, Chirasil-L-Val is a stationary phase that has proven effective for the enantiomeric separation and quantification of various amino acid derivatives. nih.gov The high resolution of the chiral column combined with the selective detection capabilities of the mass spectrometer allows for the unambiguous identification and quantification of each enantiomer, even at very low concentrations. nih.govnih.gov
Table 2: GC Method for Enantioselective Separation of Amino Acids This table outlines a general procedure applicable to the analysis of amino acid derivatives.
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Conversion to N(O,S)-alkyl alkoxy carbonyl esters using alkyl chloroformate-alcohol-pyridine reagents. | nih.gov |
| Chiral Stationary Phase | Chirasil-L-Val capillary column. | nih.gov |
| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity. | nih.gov |
| Application | Enables the enantiomeric separation and quantification of multiple amino acid pairs with high reproducibility and low detection limits. | nih.gov |
Spectroscopic and Other Analytical Techniques
Beyond chromatography, other analytical methods are used to characterize the chiral nature of this compound and to confirm its enantiomeric purity.
Optical Rotation Measurements
Polarimetry is a classical and non-destructive technique used to measure the optical rotation of a chiral substance in solution. schmidt-haensch.comfrontiersin.org Chiral molecules, like the (R)-enantiomer of Ethyl 3-amino-2-methylpropanoate, rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties of the compound under specific conditions (e.g., concentration, solvent, temperature, and wavelength of light). frontiersin.orgnih.gov
The specific rotation, [α], is a standardized measure of this property. For this compound, a measured optical rotation value that matches the literature value for the pure enantiomer confirms its identity and high enantiomeric purity. Conversely, a racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation. nih.gov While highly useful for characterizing bulk samples of pure substances, polarimetry is generally not suitable for separating or quantifying mixtures of enantiomers, as the measured rotation is a net effect of the mixture's composition. nih.gov
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be adapted for chiral separations. nih.govacs.org In CZE, charged molecules migrate through a capillary filled with a background electrolyte (BGE) under the influence of an electric field. For chiral separations, a chiral selector is added to the BGE. nih.gov
The most common chiral selectors used in CE are cyclodextrins. acs.org These selectors form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different effective mobilities for each enantiomer, resulting in their separation. acs.org The technique has been successfully applied to the chiral separation of various β-methyl-amino acids. nih.gov Optimization of parameters such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage is crucial for achieving baseline resolution. nih.govnih.gov
Mechanistic Investigations and Computational Studies on R Ethyl 3 Amino 2 Methylpropanoate Synthesis and Reactivity
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The synthesis of enantiomerically pure β-amino esters can be achieved through several key asymmetric transformations, each with a distinct reaction mechanism. The most prominent among these are asymmetric hydrogenation, conjugate addition reactions, and biocatalytic transformations.
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives or related enamides is a powerful and widely studied method. rsc.orgwiley-vch.de The general mechanism involves the coordination of the prochiral alkene substrate to a chiral rhodium-phosphine catalyst. researchgate.net Molecular hydrogen then adds to the metal center, and subsequent migratory insertion and reductive elimination steps deliver the hydrogen atoms to the double bond, creating the chiral center with high enantioselectivity. acs.org The precise pathway can vary; for instance, some mechanisms proceed through the hydrogenation of a square planar chelate complex, while others involve hydrogen activation before the final chelate formation. acs.org The choice of chiral ligand is paramount in directing the stereochemical outcome of the reaction.
Aza-Michael Conjugate Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester (an aza-Michael reaction) is another fundamental approach. nih.govnih.gov In these reactions, a chiral catalyst, which can be a metal complex or an organocatalyst, activates the unsaturated ester and orchestrates the facial-selective attack of the amine. Copper-catalyzed hydroamination, for example, can proceed via a syn-addition of a copper hydride (Cu-H) species to the alkene, followed by electrophilic amination to form the C-N bond. nih.gov The regioselectivity of the addition (to the α or β position) can be controlled by the choice of the chiral ligand. nih.gov
Biocatalytic Amination: Biocatalysts, particularly ω-transaminases, offer a highly selective and environmentally benign route. researchgate.netnih.gov The mechanism involves the transfer of an amino group from a donor molecule (like isopropylamine) to a β-keto ester precursor. The reaction proceeds via a pyridoxal-5'-phosphate (PLP) cofactor covalently bound to the enzyme's active site. The keto ester substrate enters the active site, forms a Schiff base with the PLP, and undergoes a series of proton transfers that result in the formation of the chiral amine product and pyridoxal (B1214274) phosphate, which is then regenerated by the amine donor. researchgate.net The exceptional stereoselectivity arises from the precisely organized three-dimensional structure of the enzyme's active site, which accommodates only one enantiomer of the transition state.
Role of Catalyst-Substrate Interactions in Stereoselectivity
The high degree of stereoselectivity achieved in asymmetric synthesis is fundamentally governed by non-covalent interactions between the chiral catalyst and the substrate. These interactions create a diastereomeric transition state, where one pathway is energetically favored over the other, leading to the preferential formation of one enantiomer.
In metal-catalyzed hydrogenation , the chiral phosphine (B1218219) ligands create a specific three-dimensional pocket around the metal center. rsc.orgresearchgate.net The substrate coordinates to the metal in a preferred orientation to minimize steric hindrance and maximize favorable electronic interactions with the ligand. For example, in rhodium-catalyzed hydrogenations, the binding of the substrate to the chiral rhodium complex is a critical step that dictates the final stereochemistry. acs.org The rigidity and chiral environment of the ligand, such as in bisphosphine systems like BINAP or SDP, are key to inducing high enantioselectivity. rsc.orgpsu.edu
In biocatalysis , the enzyme's active site acts as a highly structured chiral environment. researchgate.net Substrate binding is dictated by a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For ω-transaminases, the substrate is precisely oriented within the active site to allow the transfer of the amino group to only one face of the carbonyl group. researchgate.netnih.gov The concept of a "double substrate binding pocket" has been used to explain and engineer the selectivity of these enzymes for bulky substrates. researchgate.net
Organocatalysis also relies on specific catalyst-substrate interactions. For instance, chiral Brønsted acids or bases can activate substrates through hydrogen bonding, forming a chiral ion pair that directs the approach of the nucleophile. acs.org The stereochemical outcome is determined by the specific geometry of this transient, non-covalently bound complex.
The following table summarizes key catalyst systems and the primary interactions driving stereoselectivity in the synthesis of chiral β-amino esters.
| Catalyst System | Chiral Component | Key Interactions for Stereoselectivity | Precursor Type |
| Rhodium-phosphine | Chiral bisphosphine ligands (e.g., SDP, BINAP) | Steric hindrance, chelation, electronic effects | β-Dehydroamino esters, Enamides |
| Copper-phosphine | Chiral phosphine ligands | Steric repulsion, ligand-substrate coordination | α,β-Unsaturated esters |
| ω-Transaminase | Enzyme active site | Hydrogen bonding, hydrophobic interactions, shape complementarity | β-Keto esters |
| Organocatalyst | Chiral Brønsted acid/base | Hydrogen bonding, ion pairing | α,β-Unsaturated esters |
Computational Modeling and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of asymmetric reactions and understanding the origins of stereoselectivity. acs.orgresearchgate.net These theoretical studies provide detailed insights into transition state structures, reaction energy profiles, and the subtle non-covalent interactions that control enantioselectivity.
For metal-catalyzed reactions, DFT calculations can model the entire catalytic cycle, identifying the rate-determining and stereo-determining steps. acs.org For example, computational studies on palladium-catalyzed C-H activation have revealed that while a 6-membered ring palladacycle may be kinetically favored, the 5-membered ring is often thermodynamically more stable. acs.org Such calculations can elucidate the influence of ligand structure on transition state energies, explaining why certain ligands lead to higher enantiomeric excess. acs.orgacs.org
In the context of synthesizing β-amino acids, DFT has been used to propose transition state models that explain the observed enantioselectivity. acs.org By calculating the energies of the different diastereomeric transition states, researchers can predict which enantiomer will be the major product. These models often highlight specific interactions, such as stabilizing hydrogen bonds or destabilizing steric clashes, that dictate the preferred reaction pathway. researchgate.net For instance, calculations have helped rationalize the re-facial approach of a substrate onto an iminium-ion pair intermediate, providing a structural basis for the observed stereochemical outcome. acs.org
The synergy between experimental work and computational modeling accelerates the development of new and improved catalytic systems. Theoretical predictions can guide the design of more effective chiral ligands and catalysts, reducing the amount of empirical screening required.
The table below outlines the application of computational methods in studying asymmetric synthesis relevant to β-amino esters.
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Identification of transition state structures, calculation of activation energy barriers, determination of rate-limiting steps. acs.orgacs.org |
| DFT | Origin of Stereoselectivity | Calculation of energies of diastereomeric transition states, prediction of major enantiomer, analysis of catalyst-substrate non-covalent interactions. acs.orgresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalyst Modeling | Simulation of enzyme active sites, modeling substrate binding and the enzymatic reaction pathway. |
| Force Field Development | Catalyst Design | Creation of molecular mechanics models for specific catalysts to predict their conformational preferences and interaction with substrates. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
